1-(2-Methylcyclopropyl)propan-1-amine
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Overview
Description
1-(2-Methylcyclopropyl)propan-1-amine is an organic compound with the molecular formula C7H15N It is a cyclopropyl derivative of propanamine, characterized by the presence of a methyl group attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylcyclopropyl)propan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-methylcyclopropyl bromide with propan-1-amine under controlled conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylcyclopropyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines or other substituted derivatives.
Scientific Research Applications
1-(2-Methylcyclopropyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Cyclopropanemethanamine: Similar in structure but lacks the methyl group on the cyclopropyl ring.
2-Methylcyclopropan-1-amine: Similar but differs in the position of the amine group.
Uniqueness: 1-(2-Methylcyclopropyl)propan-1-amine is unique due to the presence of both a cyclopropyl ring and a propanamine chain, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
1-(2-methylcyclopropyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-7(8)6-4-5(6)2/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEXECLDZCJGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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